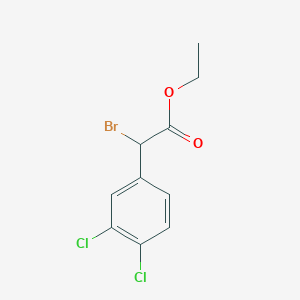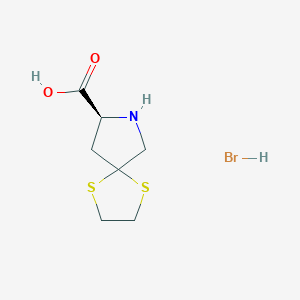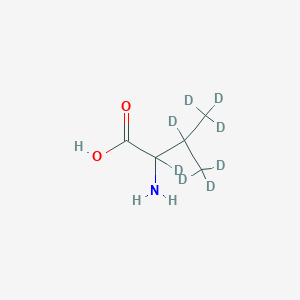
4-(2-氰基乙酰基)苯甲腈
描述
4-(2-Cyanoacetyl)Benzonitrile is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . It is a significant compound in scientific research due to its diverse biological properties and applications in various fields.
Synthesis Analysis
The synthesis of cyanoacetamides, such as 4-(2-Cyanoacetyl)Benzonitrile, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of 4-(2-Cyanoacetyl)Benzonitrile includes the arrangement of atoms and the chemical bonds that hold the atoms together . The compound has a total of 18 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 positively charged N .Chemical Reactions Analysis
The chemical reactivity of 4-(2-Cyanoacetyl)Benzonitrile allows it to undergo various reactions. For instance, it can react with different amines to yield cyanoacetamide derivatives .Physical And Chemical Properties Analysis
4-(2-Cyanoacetyl)Benzonitrile is a white solid with a melting point of 126-129°C . It has a predicted boiling point of 408.1±30.0 °C and a density of 1.21 . The compound is stored at room temperature .科学研究应用
合成化学应用:
- Jia 和 Wang (2016) 的一项研究引入了新的 NHC 催化的 [4 + 2]-苯并环化方案来组装苯甲腈骨架,证明了苯甲腈在合成天然产物、药物和农用化学品中的重要性 (Jia & Wang,2016)。
抗肿瘤活性:
- Bera 等人 (2021) 的研究探索了使用 4-(2-溴乙酰基)苯甲腈合成三齿 NNN 配体,导致一种 Co(II) 复合物,显示出对 U937 人单核细胞的潜在抗肿瘤活性 (Bera 等,2021)。
生物转化:
- Dadd 等人 (2001) 的一项研究调查了土壤细菌红球菌对二腈化合物(如 4-(氰基甲基)苯甲腈)的生物转化,揭示了在环境生物技术中的潜在应用 (Dadd 等,2001)。
C-H 键官能化:
- Chotana 等人 (2005) 描述了 4-取代苯甲腈的 Ir 催化硼化反应,突出了这些化合物在芳香 C-H 键选择性官能化中的作用,这对于制药和农用化学工业至关重要 (Chotana、Rak 和 Smith,2005)。
缓蚀:
- Chaouiki 等人 (2018) 的研究调查了两种苯甲腈衍生物作为低碳钢的缓蚀剂,证明了它们在酸性环境中防腐的效率 (Chaouiki 等,2018)。
电池中的电解液添加剂:
- Huang 等人 (2014) 探索了 4-(三氟甲基)-苯甲腈在高电压锂离子电池中作为电解液添加剂的用途,表明其在提高电池性能中的作用 (Huang 等,2014)。
转移氢化:
- Garduño 和 García (2017) 的一项研究讨论了使用 2-丙醇或 1,4-丁二醇对苯甲腈进行均相转移氢化,这可能对有机合成产生影响 (Garduño & García,2017)。
有机合成和药物应用:
- Zhao、Xu 和 Ritter (2019) 的研究提出了一种直接芳基 C-H 氰化的方法,突出了苯甲腈在为染料、农用化学品和制药工业合成化合物中的用途 (Zhao、Xu 和 Ritter,2019)。
非线性光学 (NLO) 应用:
- Mydlova 等人 (2020) 研究了基于 (-1-氰基乙烯基)苯甲腈的分子用于 NLO 应用,展示了苯甲腈衍生物在先进光学技术中的潜力 (Mydlova 等,2020)。
安全和危害
属性
IUPAC Name |
4-(2-cyanoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFABIHFBLNTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501809 | |
| Record name | 4-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71292-11-0 | |
| Record name | 4-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














